molecular formula C13H15NO B3022566 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine CAS No. 479631-37-3

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

Cat. No.: B3022566
CAS No.: 479631-37-3
M. Wt: 201.26 g/mol
InChI Key: XCUUFWUNKMAFMQ-UHFFFAOYSA-N
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Description

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine is an organic compound that features a naphthalene ring substituted with a methoxy group and an amine group

Mechanism of Action

The compound “(S)- (+)-6-Methoxy-α-methyl-2-naphthaleneacetic acid” acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . Another related compound, “6-methoxy naphthalene acetic acid”, is also a competitive and non-selective cox inhibitor .

Safety and Hazards

The compound “6-methoxy-2-naphthylacetic acid” has several hazard statements including H315 - H318 - H335 - H410, indicating it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxynaphthalene.

    Functional Group Introduction: The methoxy group is introduced via methylation of the hydroxyl group on the naphthalene ring.

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methoxynaphthalen-2-yl)ethanone: This compound is structurally similar but features a ketone group instead of an amine group.

    N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a different functional group arrangement.

Uniqueness

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy and amine groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUUFWUNKMAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine (20.0 g, 100 mmol), prepared in the previous step, was dissolved with heating in 300 mL of absolute ethanol. At room temperature, sodium borohydride (3.783 g, 100 mmol) was added portion wise. The reaction stirred under nitrogen for 18 h. 1N HCl was added to the reaction until pH 1 (litmus paper). The solvent was removed under reduced pressure and the resulting residue was partitioned between methylene chloride and water. The aqueous layer was made basic with 1N NaOH. The aqueous layer was separated and extracted with methylene chloride. The combined organic extracts were dried (MgSO4) and solvent removed under reduced pressure to give (6-methoxy-naphthalen-2-ylmethyl)-methyl-amine (18.80 g, 93.5%) as an off-white solid, mp 96-104° C.
Name
(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.783 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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